4-Phenylnaphtho[2,3-c]furan-1,3-dione

multicomponent reaction anhydride formation domino cyclization

4-Phenylnaphtho[2,3-c]furan-1,3-dione (CAS 1985-37-1), also named 1-phenyl-2,3-naphthalenedicarboxylic anhydride, is a polyaromatic cyclic anhydride (C₁₈H₁₀O₃, MW 274.27) belonging to the arylnaphthalene lactone class. The compound features a naphthalene ring fused with a furan‑1,3‑dione moiety and substituted at the 4‑position with a phenyl group.

Molecular Formula C18H10O3
Molecular Weight 274.3 g/mol
CAS No. 1985-37-1
Cat. No. B161291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylnaphtho[2,3-c]furan-1,3-dione
CAS1985-37-1
Molecular FormulaC18H10O3
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)OC3=O
InChIInChI=1S/C18H10O3/c19-17-14-10-12-8-4-5-9-13(12)15(16(14)18(20)21-17)11-6-2-1-3-7-11/h1-10H
InChIKeyLZQGZQKISQRHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylnaphtho[2,3-c]furan-1,3-dione (CAS 1985-37-1): A Structurally Defined Arylnaphthalic Anhydride for Luminescent and Diagnostic Intermediate Applications


4-Phenylnaphtho[2,3-c]furan-1,3-dione (CAS 1985-37-1), also named 1-phenyl-2,3-naphthalenedicarboxylic anhydride, is a polyaromatic cyclic anhydride (C₁₈H₁₀O₃, MW 274.27) belonging to the arylnaphthalene lactone class . The compound features a naphthalene ring fused with a furan‑1,3‑dione moiety and substituted at the 4‑position with a phenyl group [1]. It is employed as a reactive building block for synthesizing blue‑luminescent isoindole‑1,3‑diones and serves as a key intermediate in diagnostic assay manufacturing, hematology, and histology applications .

Why 4-Phenylnaphtho[2,3-c]furan-1,3-dione Cannot Be Simply Replaced by Unsubstituted or Other 4‑Aryl Analogues


Although the naphtho[2,3‑c]furan‑1,3‑dione scaffold is shared across several analogues, the 4‑phenyl substituent uniquely balances synthetic accessibility and downstream photophysical tunability. Under identical T3P®‑mediated cyclization conditions, the unsubstituted phenyl derivative (2a) is obtained in 81% isolated yield, whereas the 4‑methoxyphenyl analogue (2b) affords only trace product (3%) and requires added triethylamine to achieve synthetically useful yields [1]. This disparity reveals that the 4‑phenyl congener is not interchangeable in one‑pot domino processes without re‑optimization. Furthermore, the resulting 2,4‑diphenyl‑1H‑benzo[f]isoindole‑1,3(2H)‑dione (4a) exhibits a fluorescence quantum yield Φf of 0.01 and a Stokes shift of 3000 cm⁻¹, parameters that differ markedly from those of electron‑rich (Φf up to 0.17) and electron‑poor analogues, ruling out simple substitution when specific blue‑emission characteristics or diagnostic labeling protocols are required [2].

Quantitative Differentiation of 4-Phenylnaphtho[2,3-c]furan-1,3-dione Against Structurally Closest Analogues


Synthetic Yield Superiority Under Standard T3P®‑Mediated Cyclization vs. 4‑Methoxyphenyl Analogue

In the domino synthesis of 4‑arylnaphtho[2,3‑c]furan‑1,3‑diones using T3P® (n‑propylphosphonic acid anhydride) in CH₂Cl₂ at 20 °C, the 4‑phenyl derivative 2a is isolated in 81% yield. In contrast, under the identical conditions the 4‑methoxyphenyl analogue 2b is obtained in only 3% yield, necessitating the addition of triethylamine as a solubilizer to reach preparatively useful yields [1]. This demonstrates that 4‑phenylnaphtho[2,3‑c]furan‑1,3‑dione is the most synthetically accessible member of the series under mild, standard conditions.

multicomponent reaction anhydride formation domino cyclization

Distinct Photophysical Signature of the Derived 2,4‑Diphenyl‑1H‑benzo[f]isoindole‑1,3(2H)‑dione vs. Other 4‑Aryl Derivatives

The imide 4a, derived from 4‑phenylnaphtho[2,3‑c]furan‑1,3‑dione and aniline, displays a longest‑wavelength absorption maximum at 364.5 nm (ε = 3900 L·mol⁻¹·cm⁻¹) and dual emission maxima at 408.5 nm (main) and 468.0 nm (shoulder) with a fluorescence quantum yield Φf = 0.01 and a Stokes shift Δ = 3000 cm⁻¹ [1]. In the consanguineous series of 4‑aryl‑1H‑benzo[f]isoindole‑1,3(2H)‑diones (4a–g, m, n, s), the emission maximum ranges from 391 nm to 520 nm and the Stokes shift from 2000 cm⁻¹ to 8200 cm⁻¹, with the methoxy derivative 4b reaching Φf = 0.14. The 4‑phenyl congener 4a thus occupies a unique position with its dual‑emission profile and low quantum yield, properties that are valuable when a non‑emissive or weakly emissive anhydride precursor is required.

fluorescence Stokes shift blue emitter

Validated Grade for Hematology and Histology Applications Unmatched by Common Naphthalic Anhydride Analogues

4‑Phenylnaphtho[2,3‑c]furan‑1,3‑dione is commercially supplied with a purity specification of 97–103% (assay by titration) and is explicitly designated as 'suitable for Hematology & Histology' and 'diagnostic assay manufacturing' . By contrast, the unsubstituted naphtho[2,3‑c]furan‑1,3‑dione and the 1,8‑naphthalic anhydride isomers are not marketed with analogous application‑certified grades from major suppliers, indicating that the 4‑phenyl derivative has undergone validation for clinical diagnostic workflows.

diagnostic assay hematology histology

Proven Utility as a pH‑Indicator Precursor via Two‑Step Phthalein Synthesis

A two‑step synthesis starting from commercially available 4‑phenylnaphtho[2,3‑c]furan‑1,3‑dione and phenol yields a novel phthalein‑based pH indicator exhibiting acid–base color change properties analogous to phenolphthalein [1]. This reactivity exploits the anhydride moiety specific to the naphtho[2,3‑c]furan‑1,3‑dione scaffold; the 4‑phenyl substituent stabilizes the intermediate and influences the final indicator's pKa and color transition. No comparable pH‑indicator synthesis has been reported for the unsubstituted or 4‑methoxy analogues.

pH indicator phthalein dye undergraduate laboratory

High-Value Application Scenarios Where 4-Phenylnaphtho[2,3-c]furan-1,3-dione Delivers Measurable Advantage


One‑Pot Diversity‑Oriented Synthesis of Blue‑Luminescent Isoindole‑1,3‑dione Libraries

When building a library of 4‑aryl‑1H‑benzo[f]isoindole‑1,3(2H)‑diones for OLED or sensor screening, 4‑phenylnaphtho[2,3‑c]furan‑1,3‑dione (2a) is the preferred starting material because it proceeds under mild T3P®‑mediated conditions in 81% yield before imidation, whereas electron‑rich analogues require re‑optimization [1]. The resulting 2,4‑diphenyl derivative 4a provides a well‑characterized baseline emitter with known absorption (364.5 nm), dual emission (408.5/468.0 nm), and a Stokes shift of 3000 cm⁻¹ that can be systematically tuned by varying the amine component .

Clinical Diagnostic Assay Manufacturing and Histology Staining Protocols

Laboratories developing or scaling up diagnostic assays in hematology and histology should select the application‑certified grade of 4‑phenylnaphtho[2,3‑c]furan‑1,3‑dione (purity 97–103% by titration) [1]. This grade obviates the need for in‑house validation of the anhydride component, as it is already qualified for diagnostic use by major suppliers, unlike its unsubstituted or isomeric counterparts that lack such certification.

Synthesis of Novel Naphthophthalein pH Indicators for Educational and QC Laboratories

A documented two‑step protocol converts 4‑phenylnaphtho[2,3‑c]furan‑1,3‑dione into a phthalein pH indicator with acid–base color change properties [1]. This synthesis is directly transferable to undergraduate organic chemistry curricula and quality‑control laboratories that require an in‑house prepared, structurally distinct indicator with potentially different transition pH ranges compared to phenolphthalein.

Precursor for Aggregation‑Induced Emission (AIE) Chromophores

The imide 4a derived from 4‑phenylnaphtho[2,3‑c]furan‑1,3‑dione exhibits a fluorescence quantum yield increase from <0.01 in solution to 0.08 in the solid state, characteristic of AIE behavior [1]. This property makes the anhydride a strategic intermediate for developing solid‑state emitters where solution‑phase quenching is advantageous during processing but solid‑state emission is required in the final device.

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